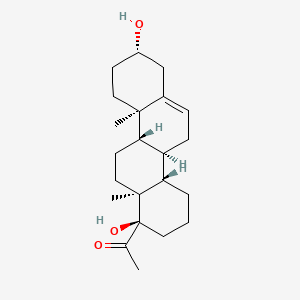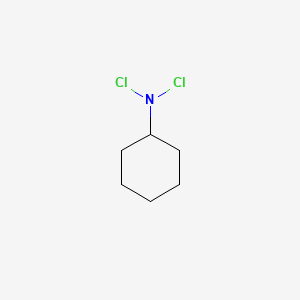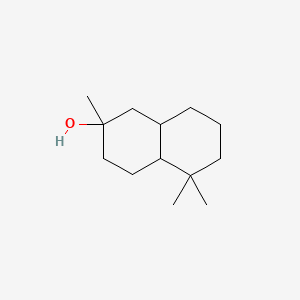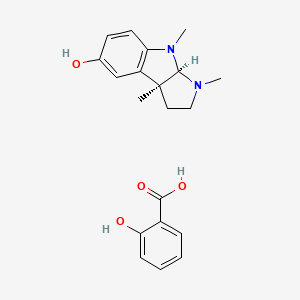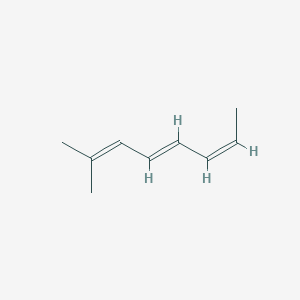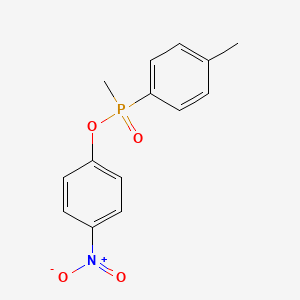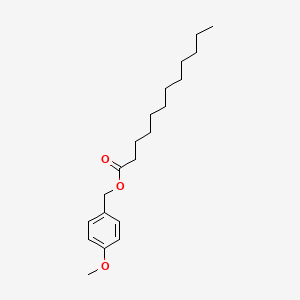
(4-Methoxyphenyl)methyl laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
科学研究应用
(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
作用机制
The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .
相似化合物的比较
Similar Compounds
Methyl laurate: Similar in structure but lacks the methoxyphenyl group.
Ethyl laurate: Another ester derivative of lauric acid with an ethyl group instead of a methoxyphenyl group.
Sucrose monolaurate: A sugar ester with lauric acid, used in food and pharmaceutical industries.
Uniqueness
(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
93980-79-1 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl dodecanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |
InChI 键 |
DRMAPFJISUWUEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
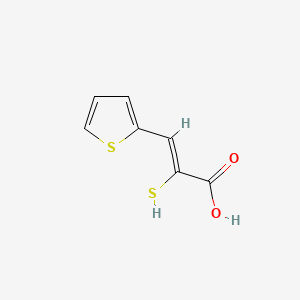

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
